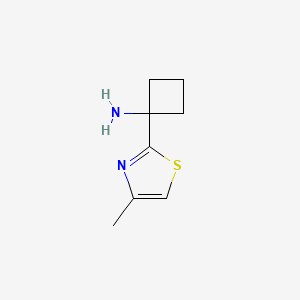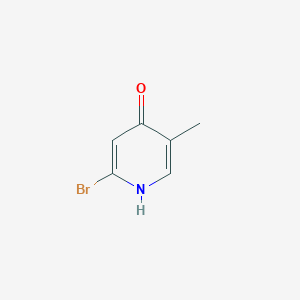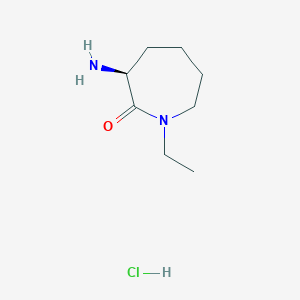
Methyl 4-ethyl-2-hydroxybenzoate
概要
説明
“Methyl 4-ethyl-2-hydroxybenzoate” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a derivative of “Methyl 4-hydroxybenzoate”, also known as methyl paraben, which is an anti-microbial agent used in cosmetics and personal-care products, and as a food preservative .
Molecular Structure Analysis
The molecular structure of “Methyl 4-ethyl-2-hydroxybenzoate” involves a 3D framework via extensive intermolecular hydrogen bonding . Theoretical analysis of the structure can be performed using quantum mechanical methods, such as Hartree Fock (HF) and Density Functional Theory (DFT) with the 6–311G (d,p) basis set .Physical And Chemical Properties Analysis
“Methyl 4-ethyl-2-hydroxybenzoate” is a liquid at room temperature with a predicted boiling point of 271.2±28.0 °C and a predicted density of 1.136±0.06 g/cm3 .科学的研究の応用
Crystal Structure and Theoretical Analysis
A study on Methyl 4-hydroxybenzoate, a compound with similarities to Methyl 4-ethyl-2-hydroxybenzoate, demonstrated its application in analyzing anti-microbial properties, extensively used in cosmetics, personal-care products, and as a food preservative. The research explored its single crystal X-ray structure, intermolecular interactions, and theoretical calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).
Hydrolysis Behavior
The alkaline hydrolysis behavior of esters, including those structurally related to Methyl 4-ethyl-2-hydroxybenzoate, was examined in both liquid and frozen states. This study provided insights into the stability and reaction kinetics of these compounds under varying conditions, which is crucial for understanding their behavior in environmental and pharmaceutical contexts (Shija et al., 1992).
Metabolism and Biotransformation
Research on the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans highlighted the biotransformation processes involving hydrolysis and glucuronidation. This study aids in understanding the metabolic pathways and potential accumulation risks of parabens, including derivatives similar to Methyl 4-ethyl-2-hydroxybenzoate (Abbas et al., 2010).
Photodegradation and Environmental Impact
An investigation into the photodegradation of parabens, including analysis of kinetic constants and identification of by-products, sheds light on the environmental fate of these compounds. Understanding their degradation under UV exposure is vital for assessing the environmental impact of paraben use in various products (Gmurek et al., 2015).
Biomonitoring and Exposure Analysis
A study on the identification of novel urinary biomarkers for exposure to parabens provides a new approach to biomonitoring human exposure to these compounds. This research is crucial for evaluating the health implications of widespread paraben use, including those chemically related to Methyl 4-ethyl-2-hydroxybenzoate (Wang & Kannan, 2013).
Safety And Hazards
将来の方向性
“Methyl 4-ethyl-2-hydroxybenzoate” and its parent compound, “Methyl 4-hydroxybenzoate”, have potential applications in various industries, including food, cosmetics, pharmacy, and fungicides . Future research could focus on developing environmentally friendly bioprocesses for the biosynthesis of these compounds, as well as exploring new compounds that can be produced using “Methyl 4-ethyl-2-hydroxybenzoate” as a starting feedstock .
特性
IUPAC Name |
methyl 4-ethyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQUCEGPXMSOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-2-hydroxybenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)


![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)